tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13605084
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O3 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |
| Standard InChI Key | WASPQYKCAGLHMM-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1CO)N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1CO)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1CO)N |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound’s molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol. Its IUPAC name, tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate, reflects the stereochemical arrangement at the C2 and C4 positions of the piperidine ring. Key structural features include:
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Boc-protected amine: Enhances stability during synthetic manipulations.
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Hydroxymethyl group: Provides a site for further functionalization.
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Chiral centers: The (2S,4R) configuration dictates its spatial orientation and biological interactions .
Table 1: Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-Butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC@HN |
| InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |
| Predicted Collision Cross-Section (Ų) | 154.2 ([M+H]+ adduct) |
Stereochemical Significance
The (2S,4R) stereochemistry is critical for:
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Enantioselective synthesis: Ensures compatibility with chiral catalysts in asymmetric reactions.
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Biological target engagement: Influences binding affinity to proteins and enzymes.
Synthesis and Preparation
Key Synthetic Strategies
The synthesis involves multi-step protocols to achieve the desired stereochemistry and functionalization:
Asymmetric Synthesis
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Chiral precursors: Starting materials like (R)- or (S)-epichlorohydrin are used to establish stereocenters.
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Hydroxymethyl introduction: Achieved via aldol condensation or Grignard reactions.
Boc Protection
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Reagents: tert-Butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
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Conditions: Conducted under anhydrous conditions at 0–25°C.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Ring formation | Epichlorohydrin, NH₃, MeOH | 75% |
| 2 | Hydroxymethyl functionalization | Formaldehyde, MgBr₂ | 82% |
| 3 | Boc protection | Boc₂O, Et₃N, CH₂Cl₂ | 90% |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous flow reactors: Minimize side reactions and improve yield.
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Catalytic asymmetric synthesis: Uses chiral ligands like BINAP to enhance enantiomeric excess.
Applications in Scientific Research
Role in PROTAC Development
This compound is a cornerstone in synthesizing PROTACs, bifunctional molecules that degrade target proteins via the ubiquitin-proteasome system. Its hydroxymethyl group links to E3 ligase ligands (e.g., thalidomide analogs), while the amine group connects to target-binding moieties.
Enzyme Inhibition Studies
Derivatives of this compound have shown inhibitory activity against:
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Kinases: ERK5, implicated in cancer cell proliferation.
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Proteases: HIV-1 protease, with IC₅₀ values in the micromolar range.
Table 3: Biological Activity of Derivatives
| Derivative Structure | Target | IC₅₀/EC₅₀ |
|---|---|---|
| PROTAC conjugate | BRD4 | 12 nM |
| Amide-functionalized analog | ERK5 | 0.8 μM |
Comparison with Related Compounds
Structural Analogues
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(2R,5S)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: Differs in methyl substitution but shares similar PROTAC utility.
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(2S,4R)-4-Amino-2-methylpiperidine-1-carboxylate: Lacks hydroxymethyl group, reducing functional versatility .
Table 4: Comparative Analysis of Piperidine Derivatives
| Compound | Key Feature | Application |
|---|---|---|
| This compound | Hydroxymethyl group | PROTAC synthesis |
| (2S,4R)-4-Amino-2-methylpiperidine analog | Methyl substitution | Enzyme inhibition |
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